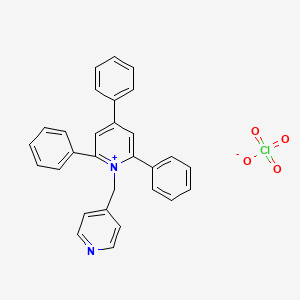
Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate
Overview
Description
Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyridinium core substituted with phenyl groups and a pyridinylmethyl group, combined with a perchlorate anion. Its intricate structure makes it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate typically involves multi-step organic reactions. One common method includes the reaction of 2,4,6-triphenylpyridine with 4-pyridylmethyl chloride in the presence of a base to form the desired pyridinium salt. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or acetonitrile. The final step involves the addition of perchloric acid to precipitate the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridinylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce the corresponding pyridinium hydride.
Scientific Research Applications
Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials, including organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. For instance, its interaction with DNA or proteins can lead to changes in gene expression or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri(4-pyridyl)-1,3,5-triazine: Known for its use in coordination chemistry and material science.
Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, chloride: Similar structure but with a chloride anion instead of perchlorate.
Uniqueness
Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate stands out due to its perchlorate anion, which can influence the compound’s solubility, stability, and reactivity. This unique feature makes it particularly useful in applications requiring specific ionic properties.
Properties
IUPAC Name |
2,4,6-triphenyl-1-(pyridin-4-ylmethyl)pyridin-1-ium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N2.ClHO4/c1-4-10-24(11-5-1)27-20-28(25-12-6-2-7-13-25)31(22-23-16-18-30-19-17-23)29(21-27)26-14-8-3-9-15-26;2-1(3,4)5/h1-21H,22H2;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFCRHOMCPIBSE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC4=CC=NC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484506 | |
| Record name | Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61655-18-3 | |
| Record name | Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


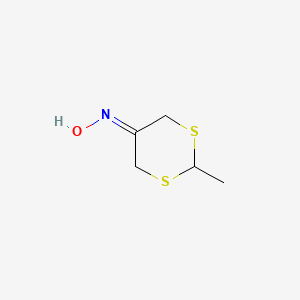
![2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1658539.png)
![2-(3-methylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1658541.png)
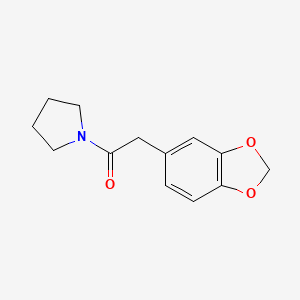
![4-({3-(1,3-Benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B1658545.png)
![3-Benzyl-2-[4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B1658546.png)
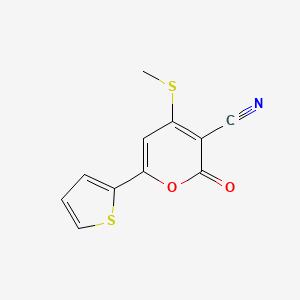
![N-[5-(3-methylphenyl)-1H-pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B1658549.png)
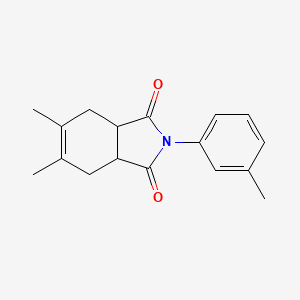
![[2-Methoxy-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B1658553.png)
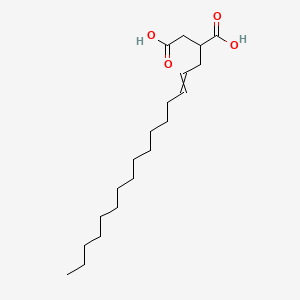
![4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline](/img/structure/B1658557.png)

![5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-](/img/structure/B1658560.png)
